molecular formula C9H20N2 B1489128 1-(2-Ethylbutyl)azetidin-3-amine CAS No. 1479906-95-0

1-(2-Ethylbutyl)azetidin-3-amine

Cat. No.: B1489128
CAS No.: 1479906-95-0
M. Wt: 156.27 g/mol
InChI Key: OOQDRGGEFSTMPS-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a branched 2-ethylbutyl group at position 1 and an amine group at position 3.

Properties

IUPAC Name

1-(2-ethylbutyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQDRGGEFSTMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Ethylbutyl)azetidin-3-amine generally proceeds through:

  • Formation of the azetidine ring scaffold, often starting from azetidine-3-carboxylic acid or related derivatives.
  • Protection and activation of functional groups on the azetidine ring.
  • Introduction of the 2-ethylbutyl substituent at the nitrogen atom.
  • Reduction or substitution steps to install the amine functionality at the 3-position.

Key Starting Materials and Intermediates

  • Azetidine-3-carboxylic acid is a common starting material, which can be converted into methyl azetidine-3-carboxylate hydrochloride via treatment with thionyl chloride in methanol.
  • Protected azetidine derivatives such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate serve as intermediates for further functionalization.
  • Hydride reducing agents like sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride are used for selective reductions during synthesis.

Stepwise Preparation Process

Step 1: Esterification and Protection

  • Azetidine-3-carboxylic acid is esterified by reaction with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride.
  • This intermediate is then protected with Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of an amine base such as triethylamine or diisopropylethylamine to form tert-butyl 3-methyl azetidine-1,3-dicarboxylate.

Step 2: Functional Group Activation

  • The hydroxymethyl group at the 3-position is converted into a good leaving group by sulfonylation using reagents such as para-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonic anhydride.
  • The reaction is typically carried out in the presence of an amine base to form sulfonate esters (e.g., tosylates or mesylates), which are key intermediates for nucleophilic substitution.

Step 3: Introduction of the Fluoromethyl or Chloromethyl Group

  • The sulfonate intermediates can be fluorinated using reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine to form fluoromethyl azetidine derivatives.
  • Alternatively, chloromethyl azetidine derivatives can be formed as minor by-products during these steps and are removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction to reduce impurities.

Step 4: N-Alkylation with 2-Ethylbutyl Group

  • The key step to introduce the 2-ethylbutyl substituent at the nitrogen involves nucleophilic substitution or reductive amination strategies.
  • Reductive amination can be performed using hydride reducing agents such as sodium triacetoxyborohydride or sodium borohydride in the presence of an aldehyde or ketone bearing the 2-ethylbutyl moiety.
  • This step selectively installs the 2-ethylbutyl group at the nitrogen atom of the azetidine ring.

Step 5: Reduction and Deprotection

  • The ester or lactam functionalities are reduced to the corresponding amines using hydride reagents like Red-Al or borane complexes.
  • Deprotection of Boc groups is achieved under acidic conditions (e.g., trifluoroacetic acid) or hydrogenolysis when benzyl protecting groups are used.
  • The final product, this compound, is isolated as a free base or as a hydrochloride salt depending on the purification protocol.

Alternative and Advanced Synthetic Routes

Strain-Release Photocatalysis and Radical Methods

  • Recent advances include radical strain-release photocatalysis, where azetidine derivatives are synthesized via homolytic cleavage of nitrogen-sulfur bonds and radical recombination mechanisms.
  • This method allows for the formation of azetidine rings under mild conditions and can be adapted for functionalized azetidines, potentially including this compound derivatives.

Flow Chemistry Approaches

  • Continuous flow synthesis of azabicyclo[1.1.0]butanes (ABB), which are precursors to azetidines, has been optimized.
  • ABB intermediates can be lithiated and trapped with electrophiles, followed by strain-release spirocyclizations to form azetidine rings with various substituents.
  • These flow methods provide rapid and scalable access to functionalized azetidines with high yields and selectivity.

Data Table: Summary of Key Reagents and Conditions

Step Reagents/Conditions Purpose/Outcome
Esterification Thionyl chloride, methanol Formation of methyl azetidine-3-carboxylate HCl
Protection Boc anhydride, triethylamine Boc protection of amine groups
Sulfonylation p-Toluenesulfonyl chloride, triethylamine Formation of tosylate leaving groups
Fluorination/Chlorination TBAF or HF/trimethylamine Introduction of fluoromethyl or chloromethyl groups
N-Alkylation/Reductive Amination Sodium triacetoxyborohydride, aldehyde/ketone (2-ethylbutyl) Installation of 2-ethylbutyl group at nitrogen
Reduction Red-Al, sodium borohydride, borane complexes Reduction of esters/lactams to amines
Deprotection Trifluoroacetic acid or hydrogenolysis (Pd/C) Removal of protecting groups
Purification Aqueous extraction, organic solvents, crystallization Isolation of pure product

Research Findings and Optimization Notes

  • The choice of hydride reducing agent is critical for selective reduction without over-reduction or ring opening.
  • Sulfonylation reagents and bases must be carefully selected to avoid side reactions; para-toluenesulfonyl chloride with triethylamine is a preferred combination.
  • Fluorination steps require careful control to minimize formation of chloromethyl by-products, which can be removed by DABCO treatment.
  • Reductive amination with sodium triacetoxyborohydride offers mild conditions and high selectivity for N-alkylation.
  • Flow chemistry methods have demonstrated improved yields and scalability for azetidine synthesis, which may be adapted for this compound production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of alkylated azetidines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The azetidine moiety is prevalent in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties. For instance, compounds containing the azetidine structure have been linked to improved bioavailability and reduced toxicity profiles. 1-(2-Ethylbutyl)azetidin-3-amine may serve as a building block for developing new drugs targeting various diseases, including cancer and inflammatory conditions .
  • Antimicrobial Activity : Recent studies have indicated that azetidine derivatives exhibit significant antibacterial properties. The structural modifications provided by substituents like 2-ethylbutyl enhance their interaction with bacterial targets, making them candidates for new antibiotic therapies .
  • Neurokinin Antagonists : The compound has potential applications as a neurokinin antagonist, which could be beneficial in treating conditions such as asthma or chronic pain. The ability to modify the azetidine ring allows researchers to design compounds that can effectively block neurokinin receptors .

Materials Science Applications

  • Polymer Chemistry : this compound can be utilized in the synthesis of novel polymers due to its reactive amine group. These polymers can be engineered for specific properties such as increased strength or flexibility, making them suitable for various industrial applications .
  • Agrochemicals : The compound's versatility extends to agrochemical formulations, where it can be incorporated into pesticides or herbicides to improve efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis and Characterization

A study conducted by researchers focused on synthesizing various azetidine derivatives, including this compound. The synthesis involved a one-pot reaction that yielded high purity and yield rates. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Case Study 2: Biological Evaluation

In another study, the biological activity of this compound was evaluated against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which 1-(2-Ethylbutyl)azetidin-3-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Azetidin-3-amine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent-driven properties of 1-(2-Ethylbutyl)azetidin-3-amine with four analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
This compound C₉H₂₀N₂ 156.27 2-Ethylbutyl (branched alkyl) High lipophilicity; moderate solubility in nonpolar solvents
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine C₁₀H₁₄N₂O₃S 242.30 4-Methoxybenzenesulfonyl Polar sulfonamide group enhances hydrogen bonding; improved aqueous solubility
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 216.21 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases metabolic stability; moderate lipophilicity
1-(Propan-2-yl)azetidin-3-amine dihydrochloride C₆H₁₅N₂Cl₂ 206.11 Isopropyl High water solubility due to dihydrochloride salt; compact substituent reduces steric hindrance
1-Benzhydrylazetidin-3-amine hydrochloride C₁₆H₁₇N₂Cl 284.78 Benzhydryl (diphenylmethyl) Bulky aromatic group enhances receptor binding; low aqueous solubility
Key Observations:
  • Lipophilicity : The 2-ethylbutyl substituent confers higher lipophilicity than isopropyl or sulfonyl groups, favoring passive diffusion across biological membranes.
  • Solubility : Sulfonyl and dihydrochloride derivatives exhibit improved aqueous solubility due to polar or ionic interactions.
  • Metabolic Stability : The trifluoromethyl group in ’s compound enhances resistance to enzymatic degradation, a trait absent in the alkyl-substituted target compound.
This compound:

While direct bioactivity data are unavailable, structural parallels to ’s compound (S-[2-[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate) suggest that the 2-ethylbutyl group may improve oral bioavailability when administered with food .

Analogues:

1-(4-Methoxybenzenesulfonyl)azetidin-3-amine : Sulfonamide derivatives are historically associated with antimicrobial activity. The methoxy group may further modulate target selectivity .

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine : The trifluoromethyl group is prevalent in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration and metabolic stability .

1-(Propan-2-yl)azetidin-3-amine dihydrochloride : High solubility makes it suitable as a synthetic intermediate for charged bioactive molecules .

Pharmacokinetic Considerations

  • Target Compound : The 2-ethylbutyl group’s lipophilicity may necessitate co-administration with food to enhance absorption, as seen in structurally related compounds .
  • Analogues: Sulfonyl and trifluoromethyl derivatives likely exhibit longer half-lives due to polarity or stability. Dihydrochloride salts () are ideal for intravenous formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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